

Unlocking Synergies: A Comparative Guide to Chlorogenic Acid Combinations

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Compound of Interest		
Compound Name:	Chlorogenic acid hemihydrate	
Cat. No.:	B7892358	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of chlorogenic acid (CGA) with various compounds, supported by experimental data. Discover the enhanced therapeutic potential of CGA in anticancer, antimicrobial, and antioxidant applications.

Chlorogenic acid, a prominent phenolic compound found in coffee and various plants, has garnered significant attention for its diverse pharmacological activities. While its individual benefits are well-documented, recent research has illuminated its capacity to work in synergy with other compounds, amplifying therapeutic outcomes. This guide synthesizes key findings on the synergistic effects of CGA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development.

Anticancer Synergies: Potentiating Chemotherapy and Inducing Apoptosis

Chlorogenic acid has demonstrated remarkable potential in enhancing the efficacy of conventional anticancer drugs and other natural compounds. By modulating key signaling pathways, CGA can sensitize cancer cells to treatment, leading to increased apoptosis and reduced cell proliferation.

Quantitative Analysis of Anticancer Synergy







The following table summarizes the quantitative data from studies investigating the synergistic anticancer effects of chlorogenic acid with various compounds. The Combination Index (CI), a widely accepted method for quantifying drug interactions, is used to define synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2][3][4]



Combination	Cancer Cell Line(s)	Key Quantitative Data	Synergy Outcome
CGA + 5-Fluorouracil	HepG2 & Hep3B (Hepatocellular Carcinoma)	Combination treatment led to an ~1.6 times greater inhibition of cell proliferation compared to 5-FU alone.	Synergistic
CGA + Doxorubicin	U2OS & MG-63 (Osteosarcoma)	Combination Index (CI) < 1. The combination further decreased cell viability by approximately 27- 40% compared to individual treatments.	Synergistic
CGA + Cisplatin	RBE (Cholangiocarcinoma)	The IC50 of cisplatin was reduced from 4.51 mg/L to 1.65 mg/L in the presence of 25 µM CGA.[5]	Synergistic
CGA + Hesperidin	MCF-7 (Breast Cancer)	Combination Index (CI) = 0.76. Cell viability was reduced to 30% with the combination, compared to ~80% with hesperidin and ~50% with CGA alone.	Synergistic
CGA + Gallic Acid + Ellagic Acid	MDA-MB-231 (Breast Cancer)	Specific combinations showed significantly higher cytotoxicity, with cell viability as low as 27.16%.	Synergistic

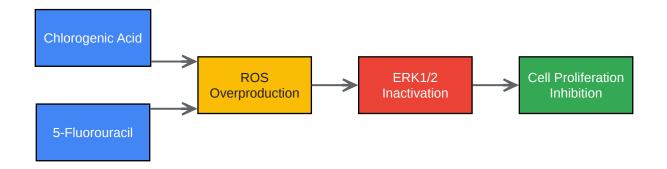


Signaling Pathways in Anticancer Synergy

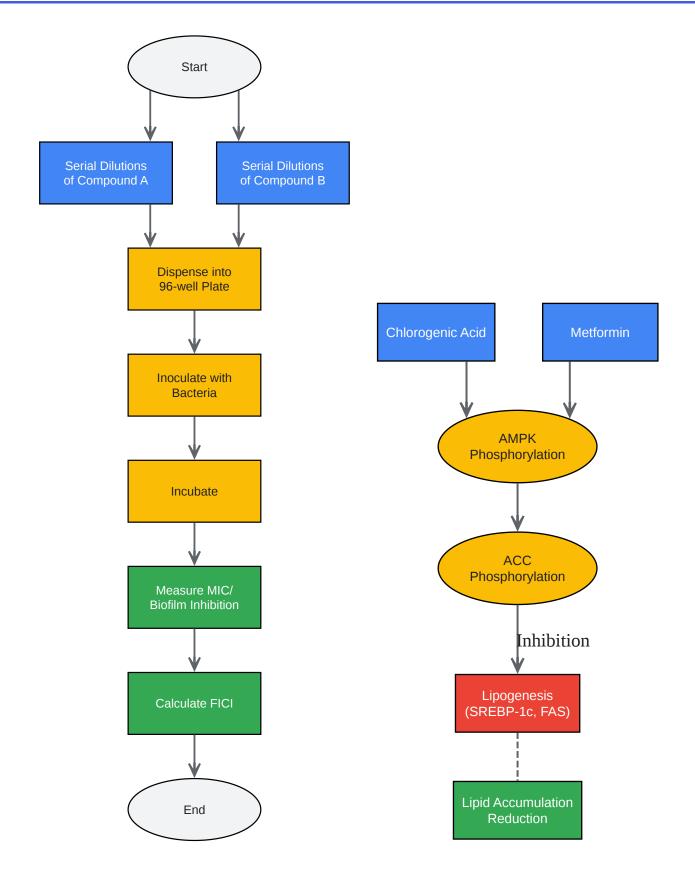
The synergistic anticancer effects of chlorogenic acid are often attributed to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

One key mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway. In combination with 5-Fluorouracil, CGA induces an overproduction of Reactive Oxygen Species (ROS), which in turn inactivates the ERK1/2 signaling cascade, leading to enhanced cancer cell death.









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